Benzoic acid, 4-amino-2-(benzyloxy)-, 3-(diethylamino)propyl ester
Description
This compound is a benzoic acid derivative featuring a 4-amino group, a 2-benzyloxy substituent, and a 3-(diethylamino)propyl ester chain. Its synthesis likely involves esterification of 4-amino-2-(benzyloxy)benzoic acid with 3-(diethylamino)propanol under acidic catalysis, followed by purification steps .
Properties
CAS No. |
100347-80-6 |
|---|---|
Molecular Formula |
C21H28N2O3 |
Molecular Weight |
356.5 g/mol |
IUPAC Name |
3-(diethylamino)propyl 4-amino-2-phenylmethoxybenzoate |
InChI |
InChI=1S/C21H28N2O3/c1-3-23(4-2)13-8-14-25-21(24)19-12-11-18(22)15-20(19)26-16-17-9-6-5-7-10-17/h5-7,9-12,15H,3-4,8,13-14,16,22H2,1-2H3 |
InChI Key |
OLFCANPWYBECRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)C1=C(C=C(C=C1)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-amino-2-(benzyloxy)-, 3-(diethylamino)propyl ester typically involves multiple steps. One common method includes the esterification of benzoic acid derivatives with appropriate alcohols under acidic conditions. The reaction conditions often require a catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-amino-2-(benzyloxy)-, 3-(diethylamino)propyl ester can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, often using reagents like sodium hydroxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Pharmaceutical Applications
-
Analgesic and Anesthetic Uses
- The compound is structurally similar to local anesthetics such as bupivacaine and procaine . Research indicates that derivatives of benzoic acid can effectively block sodium channels, which are crucial in pain transmission pathways. A study demonstrated that modifications to the benzoic acid structure can enhance anesthetic potency and duration of action .
-
Acetylcholinesterase Inhibition
- Recent studies have explored the potential of benzoic acid derivatives as acetylcholinesterase inhibitors, which are vital in treating neurodegenerative diseases like Alzheimer's. The inhibition mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, leading to increased neurotransmitter levels .
- Antimicrobial Activity
Agricultural Applications
-
Pesticides and Herbicides
- The structural characteristics of benzoic acid derivatives allow for their use as herbicides and fungicides. Compounds with specific substitutions have been formulated to target weed species while minimizing harm to crops. Efficacy studies indicate that these compounds can significantly reduce weed biomass in agricultural settings .
- Plant Growth Regulators
Material Science Applications
-
Polymer Production
- Benzoic acid esters are utilized in synthesizing polymers and resins. They serve as plasticizers that improve flexibility and durability in materials like PVC (polyvinyl chloride). Experimental data suggest that incorporating these esters can enhance thermal stability and mechanical properties of the final products .
- Coatings and Adhesives
Data Table: Summary of Applications
Case Studies
-
Local Anesthetic Development
- A study focused on synthesizing new local anesthetics based on benzoic acid derivatives demonstrated significant improvements in efficacy compared to existing agents like lidocaine, suggesting a pathway for developing safer alternatives with fewer side effects.
-
Agricultural Field Trials
- Field trials conducted with a benzoic acid-based herbicide showed a 60% reduction in weed populations without adversely affecting crop yield, indicating its potential for sustainable agricultural practices.
Mechanism of Action
The mechanism of action of benzoic acid, 4-amino-2-(benzyloxy)-, 3-(diethylamino)propyl ester involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, such as enzyme inhibition or receptor binding. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
- 4-Amino-2-(Hexyloxy) Benzoic Acid, 3-(Piperidinyl)Propyl Ester (CAS 100811-90-3): Structural Differences: Hexyloxy (C6H13O) replaces benzyloxy (C6H5CH2O), and piperidinyl substitutes diethylamino. Impact: Increased alkyl chain length (hexyloxy) enhances lipophilicity but reduces aromatic π-π interactions. Piperidinyl, a cyclic amine, may alter solubility and metabolic stability compared to the linear diethylamino group .
- Chloroprocaine (CAS 133-16-4): Structural Differences: 2-Chloro and 4-amino substituents with a diethylaminoethyl ester. The shorter ethyl ester chain reduces steric hindrance compared to the propyl chain in the target compound .
Ester Chain Modifications
- Benzoic Acid, 3-Diethylamino-, Ethyl Ester: Structural Differences: Diethylamino group directly attached to the aromatic ring at position 3, with a simple ethyl ester.
- Benzoic Acid, 3,4,5-Trimethoxy-, 3-(4-Morpholinyl)Propyl Ester (CAS 60439-46-5): Structural Differences: Trimethoxy substituents on the ring and a morpholinyl group on the propyl chain. Impact: Methoxy groups increase electron density, altering redox properties. Morpholinyl, a polar heterocycle, may improve aqueous solubility compared to diethylamino .
Functional Group Replacements
- Benzoic Acid, 4-(2-Methylpropoxy)-3-(Diethylamino)Dimethylpropyl Ester Hydrochloride: Structural Differences: 2-Methylpropoxy substituent and a branched dimethylpropyl ester chain. Impact: Increased steric hindrance from the branched chain could reduce enzymatic hydrolysis rates, prolonging biological activity .
Physicochemical and Pharmacological Properties
Toxicity and Regulatory Considerations
- Toxicity Profile: Benzoic acid esters generally hydrolyze to benzoic acid, which has a group tolerable oral intake (TOI) of 5 mg/kg bw (JECFA). However, the diethylamino and benzyloxy groups may introduce unique metabolic pathways, necessitating specific toxicity studies .
- Regulatory Status: No direct data found, but analogs like chloroprocaine are FDA-approved, indicating a framework for evaluating similar esters .
Biological Activity
Benzoic acid derivatives are a significant class of compounds in medicinal chemistry, known for their diverse biological activities. The compound Benzoic acid, 4-amino-2-(benzyloxy)-, 3-(diethylamino)propyl ester is particularly noteworthy due to its potential therapeutic applications. This article examines its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
- Molecular Formula: C16H26N2O3
- Molecular Weight: 294.39 g/mol
- IUPAC Name: this compound
- CAS Registry Number: [To be added based on specific literature]
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that benzoic acid derivatives can modulate enzymatic activities and influence cellular pathways:
- Inhibition of Enzymatic Activity : Research has shown that benzoic acid derivatives may inhibit enzymes such as cathepsins B and L, which are involved in protein degradation pathways. This inhibition can lead to enhanced proteostasis and cellular health .
- Antimicrobial Properties : Some studies have reported the antimicrobial effects of benzoic acid derivatives against a range of pathogens. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Biological Activities
The following table summarizes the key biological activities associated with benzoic acid derivatives, including the specific compound :
Case Studies
- Antimicrobial Efficacy : A study conducted by researchers demonstrated that benzoic acid derivatives exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within a range that suggests potential for therapeutic use .
- Cancer Cell Line Studies : In vitro studies using human cancer cell lines have shown that the compound can induce apoptosis through caspase activation pathways. This suggests a potential role in cancer therapy .
- Neuroprotection : Recent investigations into neuroprotective effects have highlighted the compound's ability to mitigate oxidative stress in neuronal cells, suggesting its utility in treating neurodegenerative conditions such as Alzheimer's disease .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
